molecular formula C11H9N3O2 B3049207 2-Amino-3-nitro-4-phenylpyridine CAS No. 198017-57-1

2-Amino-3-nitro-4-phenylpyridine

Cat. No. B3049207
CAS RN: 198017-57-1
M. Wt: 215.21 g/mol
InChI Key: LRWZHTAZIWRKOZ-UHFFFAOYSA-N
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Description

2-Amino-3-nitro-4-phenylpyridine is a chemical compound with the molecular formula C11H9N3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of 2-Amino-3-nitro-4-phenylpyridine and similar compounds often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO in water to obtain the desired product . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-nitro-4-phenylpyridine is characterized by a pyridine ring substituted with an amino group, a nitro group, and a phenyl group . The exact spatial arrangement of these groups and their electronic properties could be further analyzed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3-nitro-4-phenylpyridine are likely to be influenced by the presence of the amino and nitro groups, which can act as nucleophiles and electrophiles, respectively . These groups can participate in a variety of reactions, including substitutions and redox reactions .

Scientific Research Applications

Insecticides

The increase in insecticide resistance among pests necessitates the development of novel compounds with high insecticidal activity. Researchers have designed and synthesized a series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties . These derivatives were prepared using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions. The mild reaction conditions and high yield (approximately 85%) make these compounds promising candidates. Notably, compounds like 5a, 5d, 5g, 5h, and 5k exhibited 100% inhibition against the pest Mythimna separata. The 2-phenylpyridine moieties hold potential for discovering effective insecticides .

Anti-Tumor Activity

A separate study explored 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives . These compounds were synthesized, and their cytotoxic activity against various cancer cell lines (A549, H460, HT-29, and SMMC-7721) was evaluated in vitro. Ten of these derivatives demonstrated excellent anti-tumor activity against different cell lines .

Pharmacological Investigations

Derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine were found to be cytotoxic against various human tumor cells. These investigations highlight the potential pharmacological significance of this compound .

Synthesis of Nitropyridines

Nitropyridines play a crucial role in synthetic chemistry. Researchers have synthesized a series of 2-substituted-5-nitropyridines , including 3-nitropyridine . These compounds serve as versatile intermediates for further functionalization and drug development .

Herbicides and Fungicides

While not directly related to 2-amino-3-nitro-4-phenylpyridine, it’s worth noting that pyridine derivatives, including 2-phenylpyridine, are commonly used in herbicides and fungicides. Their biological activity contributes to crop protection .

Plant Growth Regulators

Pyridine-based compounds, including 2-phenylpyridine derivatives, have been investigated as plant growth regulators. Their potential impact on plant development and yield warrants further exploration .

Safety and Hazards

The safety data sheet for 4-Phenylpyridine N-oxide, a related compound, suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors should be avoided . Similar precautions are likely applicable to 2-Amino-3-nitro-4-phenylpyridine.

Future Directions

The synthesis and study of pyridine derivatives, including 2-Amino-3-nitro-4-phenylpyridine, remain an active area of research due to their potential applications in medicinal chemistry . Future research may focus on improving synthetic methods, exploring new reactions, and investigating the biological activity of these compounds .

properties

IUPAC Name

3-nitro-4-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)9(6-7-13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZHTAZIWRKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442758
Record name 2-Amino-3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-nitro-4-phenylpyridine

CAS RN

198017-57-1
Record name 2-Amino-3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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